3-Pentanol-d5

説明

BenchChem offers high-quality 3-Pentanol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pentanol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

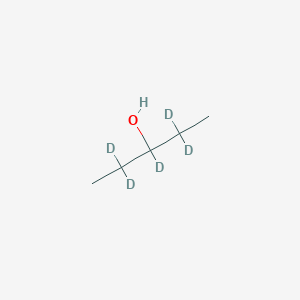

特性

分子式 |

C5H12O |

|---|---|

分子量 |

93.18 g/mol |

IUPAC名 |

2,2,3,4,4-pentadeuteriopentan-3-ol |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i3D2,4D2,5D |

InChIキー |

AQIXEPGDORPWBJ-ZDGANNJSSA-N |

異性体SMILES |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)O |

正規SMILES |

CCC(CC)O |

製品の起源 |

United States |

Foundational & Exploratory

3-Pentanol-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Specifications, and Experimental Methodologies of a Key Deuterated Standard

Introduction

3-Pentanol-d5 is the deuterated form of 3-pentanol, a secondary alcohol with significant applications in various scientific fields. In the realm of drug development and metabolic research, deuterated compounds like 3-Pentanol-d5 serve as invaluable tools. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties. This isotopic labeling allows for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a clear and distinct signal from its non-deuterated counterpart.[1] Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can influence the pharmacokinetic and metabolic profiles of drugs, making deuterated compounds a subject of interest in pharmaceutical research.[2]

Beyond its role as an analytical standard, the non-deuterated form, 3-pentanol, is a naturally occurring volatile organic compound produced by plants and is a component of insect sex pheromones.[1][2] Research has shown that gaseous 3-pentanol can prime plant immunity against microbial pathogens by activating salicylic acid (SA) and jasmonic acid (JA)-dependent signaling pathways.[2] This biological activity opens avenues for its investigation in agricultural science and plant pathology.

This technical guide provides a comprehensive overview of the chemical properties and specifications of 3-Pentanol-d5, presented in a clear and accessible format for researchers, scientists, and drug development professionals. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a visualization of its role in plant immunity signaling.

Chemical Properties and Specifications

The fundamental chemical and physical properties of 3-Pentanol-d5 are summarized in the tables below, providing a direct comparison with its non-deuterated analog, 3-Pentanol.

Table 1: General Properties of 3-Pentanol-d5 and 3-Pentanol

| Property | 3-Pentanol-d5 | 3-Pentanol |

| Molecular Formula | C₅H₇D₅O | C₅H₁₂O |

| Molecular Weight | 93.18 g/mol [2] | 88.15 g/mol |

| CAS Number | 144032-75-7[2] | 584-02-1 |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Odor | Characteristic alcohol odor | Characteristic alcohol odor |

Table 2: Physical Properties of 3-Pentanol-d5 and 3-Pentanol

| Property | 3-Pentanol-d5 | 3-Pentanol |

| Boiling Point | ~115-116 °C (estimated) | 115.6 °C |

| Melting Point | ~-63 °C (estimated) | -63.68 °C |

| Density | ~0.83 g/mL at 20°C (estimated) | 0.815 g/mL at 25 °C |

| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in ethanol, diethyl ether, acetone, and benzene.[3] |

| Flash Point | ~33-34 °C (estimated) | 33-34 °C |

Experimental Protocols

Synthesis of 3-Pentanol-d5

A common method for the synthesis of 3-Pentanol-d5 involves the reduction of a deuterated ketone precursor, 3-pentanone-d6.

Reaction:

3-Pentanone-d6 + Reducing Agent → 3-Pentanol-d5

Materials:

-

3-Pentanone-d6

-

Sodium borodeuteride (NaBD₄) or Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O) or water (H₂O) for quenching

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place the reducing agent (e.g., LiAlD₄) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Dissolve 3-Pentanone-d6 in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-Pentanone-d6 solution dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of D₂O (or H₂O), followed by a dilute solution of HCl to dissolve the inorganic salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

Purification of 3-Pentanol-d5

Fractional distillation is the primary method for purifying 3-Pentanol-d5 from the reaction mixture and any remaining starting material or byproducts.

Materials:

-

Crude 3-Pentanol-d5

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude 3-Pentanol-d5 and a few boiling chips to the distillation flask.

-

Slowly heat the distillation flask using a heating mantle.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at the boiling point of 3-Pentanol-d5 (approximately 115-116 °C).

-

Discard the initial lower-boiling fraction and the higher-boiling residue.

-

The purity of the collected fraction should be assessed by GC-MS and NMR.

Analytical Methods

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of 3-Pentanol-d5.

Sample Preparation:

-

Dissolve 5-10 mg of purified 3-Pentanol-d5 in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Acquisition time: 2-4 seconds

-

-

Expected Spectrum: The ¹H NMR spectrum of 3-Pentanol-d5 will show simplified signals compared to its non-deuterated counterpart. The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The remaining proton signals can be used to confirm the structure.

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Parameters:

-

Number of scans: 512-2048 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

-

Expected Spectrum: The ¹³C NMR spectrum will show signals for all five carbon atoms. The carbons bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD- group) due to C-D coupling, and their signals will be at a slightly different chemical shift compared to the protonated carbons.

GC-MS is used to determine the purity of 3-Pentanol-d5 and to confirm its molecular weight.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 150-200 °C.

-

Final hold: 2-5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 30-200.

-

-

Expected Results: The gas chromatogram should show a single major peak corresponding to 3-Pentanol-d5. The mass spectrum of this peak will display a molecular ion (M⁺) peak at m/z 93, confirming the incorporation of five deuterium atoms. The fragmentation pattern can also be compared to that of non-deuterated 3-pentanol to further confirm the structure.

Signaling Pathway and Workflow Visualization

3-Pentanol-Induced Plant Immunity Signaling Pathway

Gaseous 3-pentanol has been shown to prime plant defense mechanisms against pathogens. This process involves the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity. The following diagram illustrates the simplified signaling cascade initiated by 3-pentanol exposure.

Caption: Simplified signaling pathway of 3-Pentanol-induced plant immunity.

Experimental Workflow for Synthesis and Analysis of 3-Pentanol-d5

The following diagram outlines the key steps in the synthesis, purification, and analysis of 3-Pentanol-d5.

Caption: Workflow for the synthesis and analysis of 3-Pentanol-d5.

References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solved The reduction of 3-pentanone by sodium borohydride to | Chegg.com [chegg.com]

An In-Depth Technical Guide to 3-Pentanol-d5 (CAS Number: 144032-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentanol-d5, with the CAS number 144032-75-7, is the deuterated analogue of 3-pentanol. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The substitution of five hydrogen atoms with deuterium allows for its differentiation from the non-labeled analyte, ensuring accurate and precise quantification in complex matrices. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and experimental considerations for the effective use of 3-Pentanol-d5.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Pentanol-d5 is essential for its proper handling, storage, and application. While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated counterpart, 3-pentanol, provide a reliable reference point. The primary difference will be a slightly higher molecular weight and density for the deuterated form.

Table 1: Physicochemical Properties of 3-Pentanol-d5 and 3-Pentanol

| Property | 3-Pentanol-d5 (CAS: 144032-75-7) | 3-Pentanol (CAS: 584-02-1) |

| Molecular Formula | C5H7D5O | C5H12O |

| Molecular Weight | 93.18 g/mol | 88.15 g/mol [3] |

| Appearance | Colorless liquid | Colorless liquid[4] |

| Boiling Point | Not explicitly available, expected to be similar to 3-Pentanol | 115.3 °C[4] |

| Melting Point | Not explicitly available, expected to be similar to 3-Pentanol | -63.68 °C[4] |

| Density | Not explicitly available, expected to be slightly higher than 3-Pentanol | 0.815 g/mL at 25 °C[3][4] |

| Solubility | Soluble in methanol | Soluble in acetone, benzene; very soluble in ethanol, diethyl ether; water solubility of 59 g/L[4] |

Synthesis of 3-Pentanol-d5

A plausible synthetic route for 3-Pentanol-d5 involves the reduction of 3-pentanone-d. The synthesis of deuterated 3-pentanones has been described, which includes the preparation of deuterated 3-pentanol as an intermediate.[5] This can be achieved through the use of a deuterium source, such as deuterium gas (D2) or a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), reacting with 3-pentanone.

Caption: General reaction scheme for the synthesis of 3-Pentanol-d5.

Applications in Quantitative Analysis

The primary and most significant application of 3-Pentanol-d5 is its use as an internal standard in quantitative analytical methods.[1][2] The key principle behind using a deuterated internal standard is its chemical similarity to the analyte of interest, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled analyte by a mass spectrometer.

Use as an Internal Standard in GC-MS and LC-MS/MS

In both GC-MS and LC-MS/MS, 3-Pentanol-d5 is added at a known concentration to samples and calibration standards. The ratio of the peak area of the analyte (e.g., 3-pentanol or other short-chain alcohols) to the peak area of the internal standard (3-Pentanol-d5) is then plotted against the concentration of the analyte to generate a calibration curve. This ratiometric approach corrects for variations in injection volume, sample loss during extraction, and matrix effects that can suppress or enhance the ionization of the analyte.

Caption: General workflow for quantitative analysis using 3-Pentanol-d5.

Experimental Protocols

While a specific, universally applicable protocol is dependent on the analyte and matrix, the following provides a general framework for the use of 3-Pentanol-d5 as an internal standard.

General Protocol for GC-MS Analysis of Volatile Organic Compounds

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of 3-Pentanol-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing the analyte of interest at known concentrations. Spike each standard with the 3-Pentanol-d5 internal standard to a final concentration (e.g., 1 µg/mL).

-

Sample Preparation: To a known volume or weight of the sample, add the same amount of 3-Pentanol-d5 internal standard as in the calibration standards.

-

Extraction: Perform a suitable extraction procedure (e.g., headspace, solid-phase microextraction, liquid-liquid extraction) to isolate the volatile analytes.

-

GC-MS Analysis:

-

Column: Use a non-polar or mid-polar capillary column suitable for volatile compound analysis.

-

Injection: Inject a specific volume of the extract into the GC-MS system.

-

Oven Program: Develop a temperature program that provides good separation of the analyte and internal standard.

-

Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor characteristic ions for the analyte and for 3-Pentanol-d5.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the samples using this calibration curve.

Table 2: Example GC-MS Parameters

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions (Example) | Analyte-specific ions; 3-Pentanol-d5: e.g., m/z 64, 46 |

Spectroscopic Data

The interpretation of spectroscopic data is fundamental for the confirmation of identity and for analytical method development.

Mass Spectrometry

The mass spectrum of 3-pentanol is characterized by alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. The major fragment for 3-pentanol is typically observed at m/z 59, corresponding to the loss of an ethyl radical.[6][7] For 3-Pentanol-d5, a shift in the mass of the molecular ion and key fragments is expected. The molecular ion peak for 3-Pentanol-d5 would be at m/z 93. The major fragment resulting from alpha-cleavage would be expected at m/z 64, corresponding to the [CH3CH2CD(OH)CD2]+ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 3-Pentanol-d5, the signals corresponding to the deuterated positions will be absent. The remaining proton signals would be simplified due to the lack of coupling to the deuterium atoms. The ¹³C NMR spectrum would show signals for all five carbon atoms, but the signals for the deuterated carbons may be broader and show splitting due to carbon-deuterium coupling.

Conclusion

3-Pentanol-d5 is an indispensable tool for researchers and scientists engaged in quantitative analysis. Its properties as a deuterated internal standard provide a reliable means to correct for analytical variability, thereby enhancing the accuracy and precision of GC-MS and LC-MS methods. A clear understanding of its physicochemical properties, synthesis, and proper implementation in experimental protocols, as outlined in this guide, will enable researchers to leverage its full potential in their analytical workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 4. 3-Pentanol - Wikipedia [en.wikipedia.org]

- 5. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Mass Spectra: 1-pentanol vs 3-pentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

Synthesis and purification of deuterated 3-pentanol

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 3-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved pharmacokinetic profiles, reduced toxic metabolites, and enhanced therapeutic efficacy[1][2][3]. 3-Pentanol, a simple secondary alcohol, serves as a fundamental building block and a model substrate for studying deuteration strategies. This guide provides a comprehensive overview of the primary methods for synthesizing and purifying deuterated 3-pentanol, complete with detailed experimental protocols and quantitative data.

Synthesis Methodologies

The introduction of deuterium into the 3-pentanol structure can be achieved through several strategic approaches. The most common and effective methods involve the use of deuterated precursors in well-established synthetic reactions, such as the Grignard reaction or the reduction of a ketone.

Method 1: Grignard Reaction with Deuterated Precursors

The Grignard reaction is a versatile method for forming carbon-carbon bonds and synthesizing alcohols[4]. To produce deuterated 3-pentanol, one can react a deuterated Grignard reagent with a non-deuterated aldehyde or vice-versa. A well-documented approach involves the reaction of a deuterated ethyl Grignard reagent with propanal.

Caption: Grignard synthesis pathway for deuterated 3-pentanol.

Experimental Protocol: Synthesis of 3-Pentanol-1,1,1,2,2-d5

This protocol is adapted from the synthesis of a deuterated pentanol described in the Canadian Journal of Chemistry[5].

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (e.g., 3.0 g). Cover the magnesium with anhydrous ether.

-

Reaction Initiation: Slowly add a solution of ethyl-d5 bromide (e.g., prepared from ethanol-d6, with a deuterium content of 96.8 mole % C2D5Br) in anhydrous ether to the magnesium turnings[5]. The reaction should initiate spontaneously. If not, gentle warming may be required.

-

Addition of Aldehyde: Once the Grignard reagent has formed (the solution turns cloudy and grey), cool the flask in an ice bath. Slowly add a solution of propanal in anhydrous ether from the dropping funnel while stirring vigorously.

-

Quenching and Workup: After the addition is complete, stir the mixture for an additional 15 minutes. Slowly add water (e.g., 30 ml) to quench the reaction, followed by a cold solution of concentrated sulfuric acid (e.g., 12 ml in 60 ml of water) to dissolve the magnesium salts[5].

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower aqueous layer and extract it with a small portion of ether. Combine the ether extracts with the main organic layer.

-

Drying: Dry the combined ether solution over an anhydrous drying agent, such as anhydrous sodium sulfate or potassium carbonate[6].

-

Solvent Removal: Remove the ether by rotary evaporation. The remaining crude product is deuterated 3-pentanol.

Method 2: Reduction of 3-Pentanone

An alternative route is the reduction of 3-pentanone to 3-pentanol[7][8]. To introduce deuterium at the carbinol position (the carbon bearing the -OH group), a deuterium-donating reducing agent is required.

Caption: Synthesis of 3-pentanol-3-d1 via ketone reduction.

Experimental Protocol: Synthesis of 3-Pentanol-3-d1

-

Reaction Setup: In a round-bottom flask, dissolve 3-pentanone (e.g., 0.10 mol) in a suitable solvent, such as methanol or ethanol (for NaBD₄) or anhydrous ether (for LiAlD₄).

-

Addition of Reducing Agent: Cool the flask in an ice bath. Slowly and portion-wise, add the deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄, 0.025 mol). Caution: LiAlD₄ is highly reactive and must be handled under an inert atmosphere with extreme care.

-

Reaction: Allow the mixture to stir at room temperature until the reaction is complete (this can be monitored by TLC or GC).

-

Workup: Slowly add water to quench any remaining reducing agent. If using LiAlD₄, follow a standard Fieser workup procedure.

-

Extraction: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, and then dry it over an anhydrous drying agent.

-

Solvent Removal: Remove the solvent via rotary evaporation to yield the crude deuterated alcohol.

Purification

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. For a liquid product like 3-pentanol, fractional distillation is the most effective method.

Caption: General workflow for purification and analysis.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask.

-

Distillation: Place the crude deuterated 3-pentanol into the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.

-

Fraction Collection: Discard any initial low-boiling fractions (likely residual solvent). Collect the fraction that distills at the boiling point of 3-pentanol (approx. 113-116 °C)[5].

-

Analysis: Analyze the collected fraction for purity using Gas Chromatography (GC) or NMR spectroscopy.

Quantitative Data and Characterization

The success of the synthesis is determined by the yield, purity, and level of deuterium incorporation. These parameters are assessed using standard analytical techniques.

| Parameter | Method | Typical Value | Reference |

| Chemical Yield | Gravimetric | 71-80% | [5] |

| Boiling Point | Distillation | 113-114.5 °C | [5] |

| Purity | Gas Chromatography (GC) | >98% | [9] |

| Deuterium Incorporation | Mass Spectrometry (MS) | Varies (e.g., 94.9 atom % D) | [5] |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Confirmed structure | [10][11][12] |

Characterization Notes:

-

¹H NMR: In the ¹H NMR spectrum of deuterated 3-pentanol, the disappearance or reduction in the integration of signals corresponding to the deuterated positions provides direct evidence of successful labeling[1][9].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and the extent of deuterium incorporation. The molecular ion peak will shift according to the number of deuterium atoms incorporated (M+n, where n is the number of deuterons)[13][14]. For example, the mass spectrum of 3-pentanol shows a characteristic fragment at m/z = 59; this can be used to confirm the structure[13][14].

-

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their position in the molecule[1].

References

- 1. mdpi.com [mdpi.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. prepchem.com [prepchem.com]

- 7. Solved The reduction of 3-pentanone with hydrogen in the | Chegg.com [chegg.com]

- 8. Solved QUESTION 22 The reduction of 3-pentanone with | Chegg.com [chegg.com]

- 9. 3 Pentanol Synthesis Lab Report - 644 Words | Cram [cram.com]

- 10. 3-Pentanol - SpectraBase [spectrabase.com]

- 11. 3-Pentanol(584-02-1) 1H NMR [m.chemicalbook.com]

- 12. 3-Pentanol - Optional[13C NMR] - Chemical Shifts - SpectraBase [spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. organic chemistry - Mass Spectra: 1-pentanol vs 3-pentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Technical Guide to the Isotopic Purity and Enrichment of 3-Pentanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 3-Pentanol-d5, a deuterated form of 3-pentanol. This document outlines the synthesis, analytical methodologies for purity assessment, and applications of this isotopically labeled compound. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for professionals in research and drug development.

Introduction to 3-Pentanol-d5

3-Pentanol (C₅H₁₂O) is a secondary alcohol that serves as a valuable chemical intermediate and has been identified as a component of insect sex pheromones[1][2]. Its deuterated analogue, 3-Pentanol-d5 (C₅H₇D₅O), is a stable isotope-labeled compound where five hydrogen atoms have been replaced by deuterium. The primary application of 3-Pentanol-d5 in a research context is as an internal standard for quantitative analysis by mass spectrometry, leveraging its chemical similarity to the unlabeled analyte but with a distinct mass-to-charge ratio.

Defining Isotopic Purity and Enrichment:

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular labeled position in a molecule. For 3-Pentanol-d5, it is the percentage of deuterium atoms at the five labeled positions.

-

Isotopic Purity is a broader term that can be used to describe the mole fraction of the desired isotopologue (e.g., the molecule with exactly five deuterium atoms) in the entire sample.

Synthesis of 3-Pentanol-d5

The synthesis of deuterated compounds like 3-Pentanol-d5 typically involves the use of a deuterium source, such as deuterium oxide (D₂O), and often employs metal catalysts to facilitate the hydrogen-deuterium exchange. A common synthetic route involves the deuteration of a precursor molecule, such as 3-pentanone.

A plausible synthesis could involve the reduction of a deuterated 3-pentanone (3-pentanone-d₅). The deuterated ketone can be prepared through exchange reactions in the presence of a deuterium source. For instance, 3-pentanone can be subjected to multiple exchange cycles with deuterium oxide in the presence of a base catalyst to achieve high levels of deuteration at the α-positions to the carbonyl group. Subsequent reduction of the deuterated ketone would yield 3-Pentanol-d5.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of commercially available 3-Pentanol-d5 is typically high, ensuring its suitability as an internal standard. The data below is compiled from various suppliers.

| Supplier/Source | Isotopic Purity/Enrichment | Chemical Purity |

| LGC Standards (CDN-D-7087) | 98 atom % D | min 98% |

| Sigma-Aldrich (for a similar deuterated alcohol) | 98 atom % D | Not specified |

Experimental Protocols

The determination of isotopic purity and enrichment of 3-Pentanol-d5 is crucial for its application. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotopic Enrichment Determination by NMR Spectroscopy

Objective: To determine the isotopic enrichment of 3-Pentanol-d5 by ¹H NMR.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Pentanol-d5 into an NMR tube.

-

Add a known quantity of a suitable internal standard with a well-defined proton signal that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene).

-

Dissolve the sample and internal standard in a deuterated solvent that does not exchange with the analyte's protons (e.g., CDCl₃).

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the residual proton signals of 3-Pentanol-d5 and the signal of the internal standard.

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signals of 3-Pentanol-d5 to the integral of the corresponding protons in an accurately weighed amount of a non-deuterated 3-pentanol standard, relative to the internal standard.

-

Isotopic Purity Determination by GC-MS

Objective: To determine the isotopic purity of 3-Pentanol-d5 by assessing the relative abundance of different isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 3-Pentanol-d5 (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, derivatize the alcohol to improve its chromatographic properties, although 3-pentanol is sufficiently volatile for direct analysis.

-

-

GC-MS Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 30 to 150 to identify the molecular ion and fragmentation patterns.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 3-pentanol.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions of the different isotopologues (d₀ to d₅). The molecular weight of unlabeled 3-pentanol is 88.15 g/mol , and for 3-Pentanol-d5, it is approximately 93.18 g/mol [3][4][5][6].

-

The isotopic purity is calculated from the relative intensities of the ion clusters corresponding to the different isotopologues. Corrections for the natural abundance of ¹³C may be necessary for high-accuracy measurements.

-

Visualization of Workflows and Pathways

Logical Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical workflow for determining the isotopic purity of 3-Pentanol-d5.

Caption: Workflow for isotopic purity and enrichment analysis of 3-Pentanol-d5.

Signaling Pathway of 3-Pentanol as an Insect Pheromone

3-Pentanol is a known sex attractant for the ambrosia beetle, Megaplatypus mutatus[1][2]. The male beetle releases 3-pentanol, which acts as a chemical signal detected by the female, initiating a behavioral response.

Caption: Pheromone signaling pathway of 3-Pentanol in the ambrosia beetle.

Conclusion

The isotopic purity and enrichment of 3-Pentanol-d5 are critical parameters that underpin its utility as an internal standard in quantitative analytical studies. Accurate determination of these properties through robust analytical techniques such as NMR and GC-MS is essential for reliable experimental outcomes. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to confidently utilize 3-Pentanol-d5 in their work. The high isotopic purity of commercially available 3-Pentanol-d5 makes it an excellent choice for demanding applications in drug development and metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Pentanol: A New Attractant Present in Volatile Emissions from the Ambrosia Beetle, Megaplatypus mutatus | Semantic Scholar [semanticscholar.org]

- 3. 3-Pentyl-2,2,3,4,4-d5 Alcohol | LGC Standards [lgcstandards.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. 3-pentanol | C5h12o | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Pentanol-d₅

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Pentanol-d₅. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data, outlines a general experimental protocol for acquiring such spectra, and illustrates the structural relationships through a signaling pathway diagram.

Introduction

3-Pentanol-d₅ is a deuterated isotopologue of 3-pentanol. The substitution of hydrogen with deuterium at specific positions can serve various purposes in research, including acting as an internal standard for quantitative analysis by NMR or mass spectrometry and studying reaction mechanisms or metabolic pathways.[1] Understanding the NMR spectra of this compound is crucial for its identification and characterization. Deuterium labeling significantly alters the NMR spectrum by changing chemical shifts and simplifying signal patterns due to the absence of signals from deuterium in ¹H NMR and the distinct coupling patterns it can introduce in ¹³C NMR.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for 3-Pentanol-d₅. These predictions are based on the known spectral data of 3-pentanol and the established effects of deuterium substitution, which typically cause a slight upfield shift (lower ppm value) for neighboring nuclei.[3][4]

Table 1: Predicted ¹H NMR Data for 3-Pentanol-d₅

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH-OH | ~3.5 | Multiplet | 1H |

| OH | Variable (typically ~1.5-4.0) | Singlet (broad) | 1H |

| CD₂C H₃ | ~0.9 | Triplet | 6H |

Note: The protons on the deuterated ethyl groups (CD₂CH₃) are not observed in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for 3-Pentanol-d₅

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H-OH | ~74 |

| C D₂CH₃ | ~29 (broadened due to C-D coupling) |

| CD₂C H₃ | ~10 |

Experimental Protocol for NMR Spectroscopy

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Pentanol-d₅.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-Pentanol-d₅ in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range of 0-12 ppm is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A range of 0-220 ppm is standard.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of Structure-Spectra Relationship

The following diagram illustrates the logical connection between the molecular structure of 3-Pentanol-d₅ and its expected NMR spectral features.

Caption: Structure-to-Spectrum Correlation for 3-Pentanol-d₅.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07232C [pubs.rsc.org]

- 5. utsouthwestern.edu [utsouthwestern.edu]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Pentanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Pentanol-d5. Due to the limited availability of direct experimental spectra for 3-Pentanol-d5, this guide presents a detailed prediction of its IR spectrum based on the known spectrum of 3-pentanol and the well-established principles of isotopic substitution in vibrational spectroscopy. This document also outlines a standard experimental protocol for acquiring the IR spectrum of a liquid alcohol sample and includes a visual representation of the experimental workflow.

Introduction to Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The absorption of infrared radiation by a molecule excites its vibrational modes. The frequencies of these vibrations are characteristic of the types of chemical bonds present and the overall molecular structure.

For alcohols like 3-pentanol, the most prominent feature in the IR spectrum is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. Other key absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and the C-O stretching vibration between 1000 and 1200 cm⁻¹.

The Effect of Deuterium Substitution

Deuterium (D), an isotope of hydrogen with a neutron in its nucleus, has approximately twice the mass of protium (¹H). This mass difference significantly affects the vibrational frequencies of bonds involving hydrogen. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating system:

ν ∝ √(k/μ)

where k is the force constant of the bond.

When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the bond increases, leading to a decrease in the vibrational frequency. For a C-H versus a C-D bond, or an O-H versus an O-D bond, the frequency shift can be approximated by a factor of 1/√2 (approximately 0.707). This isotopic labeling is a valuable tool in assigning vibrational modes in complex spectra.

Predicted Infrared Spectrum of 3-Pentanol-d5

The structure of 3-pentanol is CH₃CH₂CH(OH)CH₂CH₃. In 3-pentanol-d5, it is presumed that the two ethyl groups are deuterated, leading to the structure CD₃CD₂CH(OH)CD₂CD₃. The hydroxyl proton is assumed to be non-deuterated. The following table summarizes the predicted IR absorption bands for 3-pentanol-d5 based on the typical IR absorptions of 3-pentanol and the expected isotopic shifts.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 3-Pentanol (C-H) | Predicted Wavenumber (cm⁻¹) for 3-Pentanol-d5 (C-D) | Intensity | Notes |

| O-H Stretch | 3600 - 3200 | 3600 - 3200 | Strong, Broad | Unchanged as the hydroxyl group is not deuterated. The broadness is due to hydrogen bonding.[1] |

| C-H Stretch (methine) | ~2970 | ~2970 | Medium | The C-H bond on the central carbon is not deuterated. |

| C-D Stretch (methyl & methylene) | 2960 - 2850 | ~2200 - 2100 | Medium-Strong | Shifted from the C-H stretching region due to the increased mass of deuterium.[2] |

| C-H Bend | 1465 - 1370 | 1465 - 1370 | Medium | Bending modes of the central C-H group. |

| C-D Bend | 1465 - 1370 | ~1100 - 1000 | Medium | Bending modes of the deuterated ethyl groups will be shifted to lower wavenumbers. |

| C-O Stretch | ~1100 | ~1100 | Strong | The position is sensitive to the substitution pattern of the alcohol (secondary in this case).[1] |

| Fingerprint Region | < 1300 | < 1300 | Complex | This region contains complex vibrations (C-C stretches, C-C-O bends, etc.) that are unique to the molecule. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, especially for liquid and solid samples, as it requires minimal sample preparation.

4.1. Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

4.2. Sample Preparation

-

Ensure the 3-pentanol-d5 sample is pure and free of any particulate matter.

-

No further preparation is typically needed for a liquid sample.

4.3. Data Acquisition

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small drop of the 3-pentanol-d5 sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

4.4. Instrument Parameters (Typical)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an ATR-FTIR experiment.

Caption: ATR-FTIR Experimental Workflow for a Liquid Sample.

Conclusion

The infrared spectrum of 3-pentanol-d5 is predicted to show significant shifts in the C-H stretching and bending regions compared to its non-deuterated counterpart, providing a clear example of the isotopic effect in vibrational spectroscopy. The O-H stretching frequency is expected to remain unchanged, assuming deuteration occurs at the ethyl groups. The experimental protocol outlined provides a standard procedure for obtaining a high-quality IR spectrum of this compound using ATR-FTIR spectroscopy. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural characterization of deuterated molecules.

References

Mass Spectrometry Fragmentation of 3-Pentanol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Pentanol-d5. Understanding the fragmentation pathways of deuterated compounds is critical for their use as internal standards in quantitative analysis and for mechanistic studies in drug metabolism and environmental science. This document outlines the primary fragmentation mechanisms, predicted mass-to-charge ratios (m/z) of key fragments, and a general experimental protocol for analysis.

Introduction to Mass Spectrometry of Alcohols

Under electron ionization, alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. The molecular ion peak of alcohols is often weak or entirely absent.

-

Alpha-Cleavage: This is the most common fragmentation route for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This results in the formation of a resonance-stabilized oxonium ion. The largest alkyl group is preferentially lost.

-

Dehydration: This process involves the elimination of a water molecule (H₂O), leading to the formation of an alkene radical cation with a mass 18 units less than the molecular ion.

Fragmentation Pattern of 3-Pentanol

For the non-deuterated 3-pentanol (C₅H₁₂O, MW = 88.15), the most significant fragmentation is alpha-cleavage, leading to the loss of an ethyl radical (•CH₂CH₃). This results in the formation of a stable oxonium ion with an m/z of 59, which is typically the base peak in the spectrum.[1][2][3] The molecular ion at m/z 88 is usually of very low intensity or not observed at all.[4][5]

Predicted Fragmentation Pattern of 3-Pentanol-d5

This guide assumes the deuterium labeling pattern to be 3-Pentanol-2,2,3,4,4-d5 (C₅H₇D₅O), with a molecular weight of approximately 93.18. The positions of the deuterium atoms will significantly influence the m/z values of the resulting fragments.

Alpha-Cleavage

The primary alpha-cleavage in 3-Pentanol-d5 involves the breaking of the C2-C3 or C3-C4 bond. Given the deuteration at the 2 and 4 positions, the loss of a deuterated ethyl radical (•CD₂CH₃) will occur.

-

Molecular Ion (M•⁺): The initial molecule is ionized by the loss of an electron.

-

CH₃CD₂CH(OH)CD₂CH₃ + e⁻ → [CH₃CD₂CH(OH)CD₂CH₃]•⁺

-

-

Alpha-Cleavage: The molecular ion fragments by losing a deuterated ethyl radical.

-

[CH₃CD₂CH(OH)CD₂CH₃]•⁺ → [CH(OH)CD₂CH₃]⁺ + •CD₂CH₃

-

The resulting fragment will have a different m/z compared to the non-deuterated analog. The expected m/z for the primary fragment ion is 62.

Dehydration

The loss of a water molecule (HDO or D₂O) can also be expected. Given the deuterium on the carbon bearing the hydroxyl group, the loss of HDO is a likely pathway.

-

[CH₃CD₂CD(OH)CD₂CH₃]•⁺ → [C₅H₆D₄]•⁺ + HDO

This would result in a fragment with an m/z of 74.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the major ions in the mass spectrum of 3-Pentanol-d5 compared to its non-deuterated form. The relative abundance of the molecular ion is expected to be low. The base peak is predicted to be the fragment resulting from alpha-cleavage.

| Ion | Structure | Predicted m/z (3-Pentanol) | Predicted m/z (3-Pentanol-d5) | Fragmentation Pathway |

| Molecular Ion | [C₅H₁₂O]•⁺ / [C₅H₇D₅O]•⁺ | 88 | 93 | Electron Ionization |

| Alpha-Cleavage Fragment | [CH₃CH₂CH=OH]⁺ / [CH₃CD₂CH=OH]⁺ | 59 | 64 | Loss of •CH₂CH₃ / •CD₂CH₃ |

| Dehydration Fragment | [C₅H₁₀]•⁺ / [C₅H₆D₄]•⁺ | 70 | 74 (loss of HDO) | Elimination of H₂O / HDO |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for analyzing volatile compounds like 3-Pentanol-d5 is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- Prepare a dilute solution of 3-Pentanol-d5 in a high-purity volatile solvent (e.g., methanol or dichloromethane). A typical concentration is 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.

- Ramp: Increase temperature at 10 °C/min to 200 °C.

- Final hold: Hold at 200 °C for 2 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 35-150.

- Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).

4. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of 3-Pentanol-d5.

- Extract the mass spectrum at the apex of the chromatographic peak.

- Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of 3-Pentanol and 3-Pentanol-d5.

Caption: Alpha-cleavage of 3-Pentanol and 3-Pentanol-d5.

Caption: Dehydration of 3-Pentanol-d5.

Conclusion

The mass spectrometry fragmentation of 3-Pentanol-d5 is dominated by alpha-cleavage, leading to a characteristic base peak at m/z 64 due to the loss of a deuterated ethyl radical. Dehydration is a secondary fragmentation pathway. This predictable fragmentation makes 3-Pentanol-d5 a suitable internal standard for the quantification of 3-pentanol and related compounds in complex matrices. The provided experimental protocol offers a starting point for the reliable analysis of this compound by GC-MS.

References

An In-depth Technical Guide to the Physical Properties of 3-Pentanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical properties of 3-Pentanol-d5, with a specific focus on its boiling point and density. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Introduction to 3-Pentanol-d5

Physical Properties: 3-Pentanol vs. 3-Pentanol-d5

The substitution of hydrogen with deuterium, a heavier and stable isotope, induces subtle yet predictable changes in the physical properties of a molecule. The primary contributor to these changes is the increased molecular weight and the alteration of vibrational frequencies of C-D bonds compared to C-H bonds, which can lead to stronger intermolecular forces.

| Physical Property | 3-Pentanol | 3-Pentanol-d5 (Expected) |

| Boiling Point | 115.3 °C[2] | Slightly higher than 115.3 °C |

| Density (at 25 °C) | 0.815 g/mL | Slightly higher than 0.815 g/mL |

| Molecular Weight | 88.15 g/mol | 93.18 g/mol |

Note: The values for 3-Pentanol-d5 are qualitative estimations based on established isotopic effects.

The following diagram illustrates the anticipated impact of deuteration on the physical properties of 3-Pentanol.

Caption: Logical workflow of deuteration's effect on physical properties.

Experimental Protocols for Property Determination

Accurate determination of the boiling point and density of 3-Pentanol-d5 requires precise experimental procedures. The following are standard methodologies suitable for this purpose.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is a suitable and accurate technique.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer with 0.1 °C gradations

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring mechanism for the heating bath

Procedure:

-

A small volume (approximately 0.5 mL) of 3-Pentanol-d5 is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely clamped within a heating bath, ensuring the sample is below the level of the heating medium.

-

A thermometer is positioned so that the bulb is parallel to the bottom of the test tube.

-

The heating bath is heated gradually. As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[3]

Determination of Density

Density is defined as the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (or a small volumetric flask)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed and recorded.

-

The pycnometer is filled with 3-Pentanol-d5 up to the calibration mark, ensuring there are no air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25.0 °C) to allow the liquid to reach thermal equilibrium.

-

Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The mass of the filled pycnometer is then accurately measured.

-

The mass of the 3-Pentanol-d5 is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

The following diagram outlines the general workflow for the experimental determination of these physical properties.

Caption: Workflow for determining boiling point and density.

Conclusion

While specific experimental data for the physical properties of 3-Pentanol-d5 are not widely published, established principles of isotopic effects provide a strong basis for their estimation. The boiling point and density of 3-Pentanol-d5 are expected to be slightly higher than those of its non-deuterated counterpart. The experimental protocols detailed in this guide offer robust methods for the precise determination of these crucial physical constants, which are essential for the effective application of this deuterated compound in research and development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using 3-Pentanol-d5 as an Internal Standard in GC-MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 3-Pentanol-d5 as an internal standard. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and injection, thereby enhancing the accuracy and precision of the analytical results. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, making it an invaluable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, the use of an internal standard (IS) is essential to compensate for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be clearly distinguishable by the detector. Deuterated compounds, such as 3-Pentanol-d5, are excellent internal standards for GC-MS analysis as they co-elute with their non-deuterated counterparts and exhibit similar ionization behavior, but have a different mass-to-charge ratio (m/z), allowing for their distinct detection. This application note provides a detailed protocol for the use of 3-Pentanol-d5 as an internal standard for the quantification of short-chain alcohols and other volatile organic compounds.

Advantages of Using 3-Pentanol-d5 as an Internal Standard

-

Chemical Similarity: 3-Pentanol-d5 has nearly identical chemical and physical properties to 3-pentanol and other short-chain alcohols, ensuring similar behavior during extraction and chromatography.

-

Co-elution: It co-elutes with the target analytes, providing effective correction for variations in retention time and peak shape.

-

Mass Discrimination: The mass difference between 3-Pentanol-d5 and the corresponding non-labeled compound allows for easy discrimination by the mass spectrometer without chromatographic interference.

-

Improved Accuracy and Precision: Corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and reproducible quantitative results.

Experimental Protocols

Materials and Reagents

-

Analytes: Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, 2-Butanol, and other target VOCs.

-

Internal Standard: 3-Pentanol-d5 (98% isotopic purity)

-

Solvent: Dichloromethane (DCM), GC grade

-

Anhydrous Sodium Sulfate

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of 3-Pentanol-d5 in dichloromethane.

-

Analyte Stock Solution (AS Stock): Prepare a 1000 µg/mL stock solution containing all target analytes in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the AS Stock in dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the IS Stock to a final concentration of 10 µg/mL of 3-Pentanol-d5.

Sample Preparation

-

Liquid Samples (e.g., beverages, biological fluids):

-

To 1 mL of the liquid sample, add 10 µL of the 1000 µg/mL IS Stock solution (final concentration of 10 µg/mL).

-

Add 1 mL of dichloromethane.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Collect the organic (bottom) layer and dry it over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

-

Solid Samples (e.g., tissues, food):

-

Homogenize 1 g of the solid sample with 2 mL of dichloromethane.

-

Add 20 µL of the 1000 µg/mL IS Stock solution.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and dry it over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

GC-MS Parameters

-

Inlet Temperature: 250°C

-

Injection Mode: Split (Split ratio 20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 220°C

-

Hold: 5 minutes at 220°C

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Methanol | 31 | 29 | 32 |

| Ethanol | 45 | 31 | 46 |

| 1-Propanol | 59 | 31 | 42 |

| 2-Propanol | 45 | 43 | 60 |

| 1-Butanol | 56 | 43 | 74 |

| 2-Butanol | 59 | 45 | 74 |

| 3-Pentanol-d5 (IS) | 64 | 48 | 93 |

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the method is evaluated by the coefficient of determination (R²).

| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | R² |

| Methanol | 1 - 100 | y = 0.025x + 0.005 | 0.9992 |

| Ethanol | 1 - 100 | y = 0.031x + 0.003 | 0.9995 |

| 1-Propanol | 1 - 100 | y = 0.028x + 0.006 | 0.9991 |

| 2-Propanol | 1 - 100 | y = 0.029x + 0.004 | 0.9993 |

| 1-Butanol | 1 - 100 | y = 0.035x + 0.002 | 0.9996 |

| 2-Butanol | 1 - 100 | y = 0.033x + 0.005 | 0.9994 |

Method Validation Data

The method was validated for its limit of detection (LOD), limit of quantification (LOQ), precision (as relative standard deviation, RSD), and accuracy (as recovery).

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD, %) | Accuracy (Recovery, %) |

| Methanol | 0.2 | 0.7 | 4.5 | 98.2 |

| Ethanol | 0.1 | 0.5 | 3.8 | 101.5 |

| 1-Propanol | 0.2 | 0.6 | 4.1 | 99.1 |

| 2-Propanol | 0.1 | 0.5 | 3.9 | 100.8 |

| 1-Butanol | 0.3 | 1.0 | 5.2 | 97.5 |

| 2-Butanol | 0.2 | 0.8 | 4.8 | 98.9 |

Visualizations

Caption: Experimental workflow for the quantification of VOCs using 3-Pentanol-d5 as an internal standard in GC-MS.

Caption: Logical relationship of quantification using an internal standard in GC-MS analysis.

Conclusion

The use of 3-Pentanol-d5 as an internal standard provides a reliable and robust method for the quantitative analysis of volatile organic compounds by GC-MS. This approach effectively corrects for variations in sample preparation and instrument performance, resulting in high accuracy and precision. The detailed protocol and performance data presented in this application note can be readily adopted by laboratories for routine analysis in various fields, including environmental monitoring, food and beverage quality control, and clinical diagnostics.

Application Note: Quantification of Alcohols in Biological Samples using 3-Pentanol-d5 by Headspace Gas Chromatography-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of short-chain alcohols, primarily ethanol, in biological matrices such as blood and urine. The method utilizes a stable, deuterated internal standard, 3-Pentanol-d5, for accurate and precise quantification by headspace gas chromatography-mass spectrometry (HS-GC-MS). The detailed protocols for sample preparation, instrument setup, and data analysis are provided to guide researchers, scientists, and drug development professionals in implementing this method. The use of a deuterated internal standard that is structurally similar to the analytes of interest minimizes variability introduced during sample preparation and injection, leading to high-quality quantitative results.

Introduction

The accurate quantification of alcohols in biological samples is crucial in various fields, including clinical and forensic toxicology, and drug and alcohol research. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) are common analytical techniques for this purpose. The use of an internal standard is essential to correct for variations in sample preparation and instrument response. An ideal internal standard should have similar physicochemical properties to the analyte but be clearly distinguishable. 3-Pentanol is a suitable internal standard for alcohol analysis due to its similar volatility and chromatographic behavior to ethanol and other small alcohols. The deuterated form, 3-Pentanol-d5, offers the added advantage of co-eluting with its non-deuterated counterpart while being easily distinguishable by mass spectrometry, making it an excellent choice for GC-MS methods. This note provides a comprehensive protocol for the use of 3-Pentanol-d5 as an internal standard for the quantification of alcohols in biological specimens.

Experimental Protocols

Materials and Reagents

-

Analytes: Ethanol, Methanol, Isopropanol (analytical grade)

-

Internal Standard: 3-Pentanol-d5 (e.g., CDN Isotopes, LGC Standards)[1][2][3]

-

Solvent: Deionized water, free of organic contaminants

-

Biological Matrix: Blank human whole blood and urine

-

Sample Vials: 10 mL or 20 mL headspace vials with magnetic crimp caps and septa

Instrumentation

-

Gas Chromatograph (GC): Equipped with a headspace autosampler and a mass selective detector (MSD).

-

GC Column: A column suitable for volatile compound analysis, such as a DB-624 or equivalent.

-

Software: Instrument control and data acquisition software.

Preparation of Stock Solutions

-

Analyte Stock Solution (10 g/L): Accurately weigh 1.0 g of each alcohol (ethanol, methanol, isopropanol) and dissolve in 100 mL of deionized water in a volumetric flask.

-

Internal Standard (IS) Stock Solution (1 g/L): Accurately weigh 100 mg of 3-Pentanol-d5 and dissolve in 100 mL of deionized water in a volumetric flask.

-

Internal Standard (IS) Working Solution (0.1 g/L): Dilute 10 mL of the IS stock solution to 100 mL with deionized water in a volumetric flask.

Preparation of Calibration Standards and Quality Controls (QC)

-

Prepare calibration standards by spiking blank biological matrix (blood or urine) with the analyte stock solution to achieve the desired concentrations (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5 g/L).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

To 1 mL of each calibration standard and QC sample in a headspace vial, add 100 µL of the IS working solution (0.1 g/L).

-

Seal the vials immediately with crimp caps.

Sample Preparation

-

Allow biological samples to come to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 1 mL of the biological sample into a headspace vial.

-

Add 100 µL of the IS working solution (0.1 g/L).

-

Seal the vial immediately with a crimp cap.

HS-GC-MS Parameters

The following are typical instrument parameters and should be optimized for the specific instrumentation used:

Headspace Autosampler:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Incubation Time: 15 minutes

-

Injection Volume: 1 mL

Gas Chromatograph:

-

Inlet Temperature: 200 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 120 °C

-

Ramp: 20 °C/min to 220 °C, hold for 2 minutes

-

-

Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

Mass Spectrometer (MSD):

-

Mode: Selected Ion Monitoring (SIM)

-

Solvent Delay: 1 minute

-

Ions to Monitor:

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables are examples of how to present calibration curve data and method validation results. Note: The data presented here are for illustrative purposes only and must be determined experimentally during method validation.

Table 1: Example Calibration Curve Data for Ethanol in Blood

| Calibrator Level | Nominal Conc. (g/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (g/L) | Accuracy (%) |

| 1 | 0.010 | 15,234 | 750,123 | 0.0203 | 0.011 | 110.0 |

| 2 | 0.020 | 30,123 | 745,678 | 0.0404 | 0.021 | 105.0 |

| 3 | 0.050 | 76,543 | 755,432 | 0.1013 | 0.052 | 104.0 |

| 4 | 0.100 | 151,987 | 751,234 | 0.2023 | 0.101 | 101.0 |

| 5 | 0.200 | 305,678 | 758,901 | 0.4028 | 0.201 | 100.5 |

| 6 | 0.500 | 752,345 | 753,456 | 0.9985 | 0.499 | 99.8 |

| Linearity (r²) | > 0.995 |

Table 2: Example Method Validation Summary for Ethanol in Blood

| Validation Parameter | QC Level | Acceptance Criteria | Result |

| Linearity (r²) | N/A | ≥ 0.995 | 0.998 |

| Limit of Detection (LOD) | N/A | S/N ≥ 3 | 0.003 g/L |

| Limit of Quantification (LOQ) | N/A | S/N ≥ 10, Precision < 20%, Accuracy ± 20% | 0.010 g/L |

| Intra-day Precision (%RSD) | Low (0.02 g/L) | < 15% | 4.5% |

| Mid (0.1 g/L) | < 15% | 3.2% | |

| High (0.4 g/L) | < 15% | 2.8% | |

| Inter-day Precision (%RSD) | Low (0.02 g/L) | < 15% | 6.8% |

| Mid (0.1 g/L) | < 15% | 5.1% | |

| High (0.4 g/L) | < 15% | 4.3% | |

| Accuracy (% Recovery) | Low (0.02 g/L) | 85-115% | 103.5% |

| Mid (0.1 g/L) | 85-115% | 101.2% | |

| High (0.4 g/L) | 85-115% | 99.7% | |

| Matrix Effect | N/A | 85-115% | 98.2% |

| Recovery | N/A | Consistent and reproducible | 95.6% |

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the quantification process.

Caption: Experimental workflow for alcohol quantification.

Caption: Logic for internal standard quantification.

Conclusion

The use of 3-Pentanol-d5 as an internal standard provides a reliable and accurate method for the quantification of alcohols in biological samples by HS-GC-MS. The protocol outlined in this application note serves as a comprehensive guide for the implementation of this method. As with any analytical method, proper validation is essential to ensure that the performance characteristics are suitable for the intended application. The detailed experimental procedures and data presentation formats provided herein will aid researchers in achieving high-quality, reproducible results in their studies.

References

- 1. 3-Pentyl-2,2,3,4,4-d5 Alcohol | LGC Standards [lgcstandards.com]

- 2. Buy Online CAS Number 144032-75-7 - TRC - 3-Pentyl-2,2,3,4,4-d5 Alcohol | LGC Standards [lgcstandards.com]

- 3. 3-Pentyl-2,2,3,4,4-d5 Alcohol | LGC Standards [lgcstandards.com]

- 4. Buy Online CAS Number 144032-75-7 - TRC - 3-Pentyl-2,2,3,4,4-d5 Alcohol | LGC Standards [lgcstandards.com]

Application Notes and Protocols for LC-MS/MS Analysis with 3-Pentanol-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Note: Quantification of Ethanol in Human Plasma by LC-MS/MS Using 3-Pentanol-d5 as an Internal Standard

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethanol in human plasma. The use of a stable isotope-labeled internal standard, 3-Pentanol-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for clinical research, forensic toxicology, and drug development studies where accurate ethanol concentration monitoring is required.

The "dilute-and-shoot" sample preparation protocol is simple and rapid, minimizing the potential for analyte loss and allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides excellent linearity over a clinically relevant concentration range with a low limit of quantification.

Experimental Protocols

Materials and Reagents

-

Ethanol (Absolute, ≥99.8%)

-

3-Pentanol-d5 (Deuterated internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard and Internal Standard Preparation

-

Ethanol Stock Solution (10 mg/mL): Accurately weigh 100 mg of absolute ethanol and dissolve in 10 mL of LC-MS grade water.

-

Working Calibration Standards: Prepare a series of working calibration standards by serial dilution of the ethanol stock solution with blank human plasma to achieve concentrations ranging from 0.01 mg/mL to 5.0 mg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Pentanol-d5 and dissolve in 10 mL of acetonitrile.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol

-

Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.

-

Pipette 50 µL of the respective plasma sample (calibrator, QC, or unknown) into the labeled tubes.

-

Add 200 µL of the working internal standard solution (10 µg/mL 3-Pentanol-d5 in acetonitrile) to each tube.

-

Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | A standard UHPLC/HPLC system |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |